REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][CH:3]=1.CCOCC.[Mg].Cl[CH:16]1[CH2:21][CH2:20][CH2:19][CH2:18][C:17]1=[O:22]>C1C=CC=CC=1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:16]2[CH2:21][CH2:20][CH2:19][CH2:18][C:17]2=[O:22])=[CH:4][CH:3]=1
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
210 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
29.1 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
158.4 g
|
Type
|
reactant
|
Smiles
|
ClC1C(CCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 25° for 18 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction less than 15° C.
|
Type
|
DISTILLATION
|
Details
|
then the ether was distilled off
|
Type
|
TEMPERATURE
|
Details
|
the resulting benzene solution refluxed for 24 hrs
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
It was then poured into a mixture of 1 liter water and 200 ml
|
Type
|
EXTRACTION
|
Details
|
hydrochloric acid and extracted with ether
|
Type
|
CUSTOM
|
Details
|
After evaporation of the ether the residue
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Type
|
CUSTOM
|
Details
|
to yield 117 g (51%)
|
Type
|
CUSTOM
|
Details
|
was recrystallized from hexane, m.p. 56°-59° C.
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C1C(CCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |